molecular formula C16H10ClN5OS B4709886 N-(2-CHLORO-3-PYRIDYL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

N-(2-CHLORO-3-PYRIDYL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4709886
M. Wt: 355.8 g/mol
InChI Key: MSLGSAGWEQSJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-CHLORO-3-PYRIDYL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLORO-3-PYRIDYL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amino pyrazoles with chalcones, followed by functionalization with various substituents . The reaction conditions often include the use of catalysts such as iodine (I2) and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLORO-3-PYRIDYL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro and thienyl positions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: NaOMe, KOtBu, in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or de-thienylated compounds.

Scientific Research Applications

N-(2-CHLORO-3-PYRIDYL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-CHLORO-3-PYRIDYL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-CHLORO-3-PYRIDYL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, pyridyl, and thienyl groups makes it a versatile scaffold for further functionalization and exploration in various research fields.

Properties

IUPAC Name

N-(2-chloropyridin-3-yl)-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN5OS/c17-15-10(3-1-6-19-15)20-16(23)11-9-14-18-7-5-12(22(14)21-11)13-4-2-8-24-13/h1-9H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLGSAGWEQSJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)C2=NN3C(=CC=NC3=C2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-CHLORO-3-PYRIDYL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
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N-(2-CHLORO-3-PYRIDYL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
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N-(2-CHLORO-3-PYRIDYL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
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N-(2-CHLORO-3-PYRIDYL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
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N-(2-CHLORO-3-PYRIDYL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
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N-(2-CHLORO-3-PYRIDYL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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